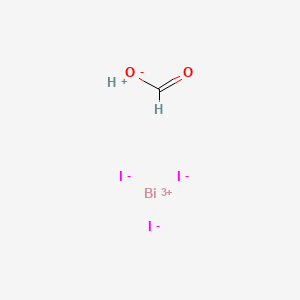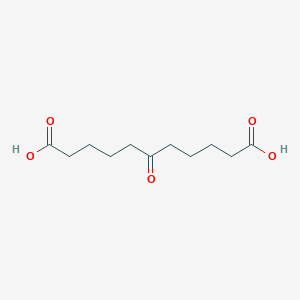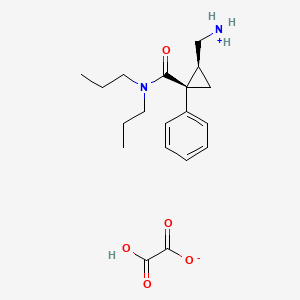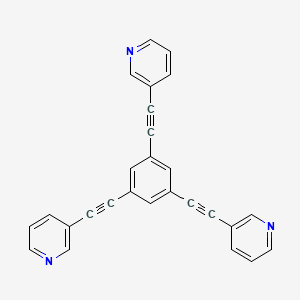
1,3,5-Tris(pyridin-3-ylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(pyridin-3-ylethynyl)benzene is an organic compound with the molecular formula C27H15N3. It is a trimeric molecule consisting of a benzene core substituted with three pyridin-3-ylethynyl groups at the 1, 3, and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(pyridin-3-ylethynyl)benzene can be synthesized through a multi-step process involving the coupling of pyridin-3-ylacetylene with a benzene derivative. One common method involves the Sonogashira coupling reaction, where a palladium catalyst is used to couple the pyridin-3-ylacetylene with 1,3,5-tribromobenzene under an inert atmosphere .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(pyridin-3-ylethynyl)benzene undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, such as copper(I) iodide, leading to the formation of coordination frameworks.
Substitution Reactions: The pyridinyl groups can participate in substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper(I) Iodide: Used in coordination reactions to form metal-organic frameworks.
Major Products
Coordination Complexes: Formation of various coordination frameworks with metal ions.
Substituted Derivatives: Products formed from substitution reactions on the pyridine rings.
Aplicaciones Científicas De Investigación
1,3,5-Tris(pyridin-3-ylethynyl)benzene has several scientific research applications:
Materials Science:
Luminescence Studies: Investigated for its luminescent properties when coordinated with metal ions, making it useful in the development of light-emitting materials.
Supramolecular Chemistry: Employed in the design of supramolecular assemblies and host-guest systems due to its ability to form stable complexes with various guest molecules.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(pyridin-3-ylethynyl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as ligands, binding to metal centers and forming stable coordination complexes. These interactions can lead to the formation of various structural motifs, such as 1D, 2D, and 3D frameworks, depending on the reaction conditions and the nature of the metal ions involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(pyridin-4-ylethynyl)benzene: Similar in structure but with pyridin-4-ylethynyl groups instead of pyridin-3-ylethynyl groups.
1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups instead of pyridin-3-ylethynyl groups.
Propiedades
Fórmula molecular |
C27H15N3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-[2-[3,5-bis(2-pyridin-3-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C27H15N3/c1-4-22(19-28-13-1)7-10-25-16-26(11-8-23-5-2-14-29-20-23)18-27(17-25)12-9-24-6-3-15-30-21-24/h1-6,13-21H |
Clave InChI |
RRBPYFLWTXCPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C#CC2=CC(=CC(=C2)C#CC3=CN=CC=C3)C#CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)

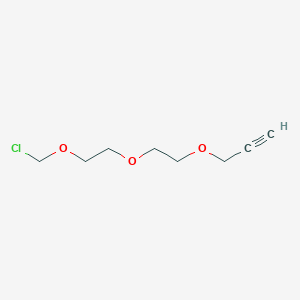
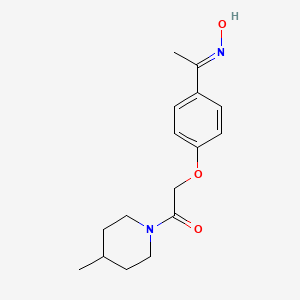
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
